1-(2-Methylbutan-2-yl)piperazine

Übersicht

Beschreibung

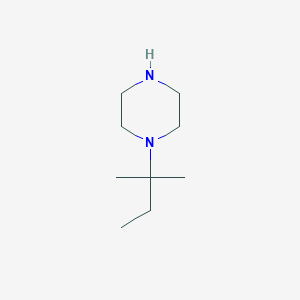

1-(2-Methylbutan-2-yl)piperazine is a piperazine derivative substituted with a branched aliphatic group (2-methylbutan-2-yl) at the 1-position of the heterocyclic ring. Piperazine derivatives are characterized by a six-membered ring containing two nitrogen atoms at opposite positions, enabling diverse chemical modifications. The 2-methylbutan-2-yl substituent introduces steric bulk and lipophilicity, distinguishing it from aryl- or smaller alkyl-substituted analogs. Such structural features influence physicochemical properties, biological activity, and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 2-methylbutan-2-yl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Another method involves the reductive amination of 2-methylbutan-2-one with piperazine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylbutan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various N-substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(2-Methylbutan-2-yl)piperazine serves as an intermediate in synthesizing complex organic molecules and as a ligand in coordination chemistry. Its nitrogen atoms allow for diverse chemical reactivity, making it suitable for various synthetic pathways.

Biology

This compound is investigated for its potential bioactive properties, including:

- Antimicrobial Activity : Exhibiting effectiveness against various pathogens.

- Antiviral Properties : Potential applications in combating viral infections.

- Anticancer Effects : Initial studies suggest it may inhibit tumor growth.

Medicine

In medicinal chemistry, this compound is explored for its role in developing CNS-active agents. Its ability to interact with neurotransmitter receptors (e.g., serotonin and dopamine) positions it as a candidate for treating neurological disorders.

Antimicrobial Activity Study

A study demonstrated that derivatives of piperazine, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.

CNS Activity Exploration

Research investigating the effects of piperazine derivatives on serotonin receptors showed that compounds similar to this compound could modulate neurotransmission, suggesting therapeutic potential in treating anxiety and depression.

Wirkmechanismus

The mechanism of action of 1-(2-Methylbutan-2-yl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites. The exact pathways and molecular targets involved can vary based on the specific structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Classification

Piperazine derivatives are broadly classified into two categories (Table 1):

- Benzylpiperazines : Feature a benzyl group (e.g., BZP, MDBP).

- Phenylpiperazines : Include aromatic substituents (e.g., TFMPP, mCPP).

- Alkylpiperazines : Substituted with aliphatic groups (e.g., 1-(2-methylbutan-2-yl)piperazine).

Table 1: Structural Comparison of Selected Piperazine Derivatives

| Compound | Substituent | Key Features |

|---|---|---|

| This compound | 2-Methylbutan-2-yl | Branched alkyl, high lipophilicity |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-Chlorophenyl | Aromatic, 5-HT receptor agonist |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-Trifluoromethylphenyl | Electron-withdrawing group, 5-HT1B/1C agonist |

| 1-(2-Methoxyphenyl)piperazine | 2-Methoxyphenyl | Electron-donating group, serotonin modulation |

| 1-(2-Aminoethyl)piperazine | 2-Aminoethyl | Polar, used in polymer synthesis |

Physicochemical Properties

The 2-methylbutan-2-yl group significantly impacts properties compared to aryl-substituted analogs:

- Lipophilicity (LogP) : Higher than phenylpiperazines (e.g., mCPP: LogP ~2.1 vs. This compound: estimated LogP ~3.5).

- Solubility: Reduced aqueous solubility due to steric hindrance and nonpolar substituent.

- Molecular Weight : ~184.3 g/mol, intermediate between smaller (e.g., mCPP: 172.6 g/mol) and bulkier analogs.

Table 2: Key Physicochemical Properties

| Property | This compound | mCPP | TFMPP |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.3 | 172.6 | 220.6 |

| LogP (Predicted) | 3.5 | 2.1 | 3.1 |

| Water Solubility | Low | Moderate | Low |

Receptor Interactions

- Serotonin (5-HT) Receptors : Aryl-substituted analogs (e.g., mCPP, TFMPP) act as 5-HT1B/1C/2A agonists, reducing locomotor activity in rodents . In contrast, alkyl-substituted derivatives like this compound may exhibit weaker receptor affinity due to the absence of aromatic π-π interactions.

Pharmacokinetics

- Metabolism: Arylpiperazines undergo hydroxylation and glucuronidation (e.g., mCPP forms hydroxy metabolites ).

- Half-Life: Increased lipophilicity could prolong half-life compared to polar analogs like 1-(2-aminoethyl)piperazine .

Biologische Aktivität

1-(2-Methylbutan-2-yl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperazine ring substituted with a branched alkyl group, may exhibit various pharmacological properties, particularly in the context of cancer research and neuropharmacology. This article reviews the current understanding of its biological activity, focusing on anticancer properties and other relevant pharmacological effects.

Biological Activity Overview

The biological activity of this compound remains under investigation, with preliminary studies indicating potential anticancer properties. The compound's structural similarity to other piperazine derivatives suggests it may interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including those structurally related to this compound. Research indicates that modifications on the piperazine ring can lead to significant variations in biological activity.

Case Studies and Findings

- Structure-Activity Relationship (SAR) Studies : Research has shown that piperazine derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions on the piperazine ring have demonstrated enhanced activity against breast cancer cells (MCF7) compared to normal breast cells (MCF10A) .

- Mechanistic Insights : Some studies have suggested that piperazine derivatives can inhibit microtubule dynamics, sensitizing cancer cells to apoptosis. This mechanism is crucial in cancer therapy as it targets mitotic processes essential for cell division .

- Comparative Studies : In comparative studies involving various piperazine derivatives, it was noted that compounds with a phenyl group at specific positions exhibited superior activity against K562 leukemia cells, while those with methyl substitutions showed reduced efficacy . This insight suggests that the presence and positioning of substituents on the piperazine ring significantly influence biological activity.

Pharmacological Properties Beyond Anticancer Activity

While anticancer activity is a primary focus, other pharmacological effects of piperazine derivatives are also noteworthy:

- Neuropharmacological Effects : Piperazines are known for their roles as anxiolytics and antidepressants. The interaction of these compounds with neurotransmitter systems (e.g., serotonin and dopamine receptors) may provide insights into their potential therapeutic applications beyond oncology .

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research, particularly regarding its anticancer properties and potential neuropharmacological applications. Future studies should aim to elucidate its mechanisms of action, optimize its structure for enhanced efficacy, and explore its safety profile in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 1-(2-Methylbutan-2-yl)piperazine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation using tertiary butyl halides or carbonyl intermediates. Key parameters include solvent polarity (e.g., acetonitrile for SN2 reactions), temperature (reflux conditions at ~80°C), and stoichiometric ratios of reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) for carboxyl group activation . Purification via recrystallization (e.g., ethyl acetate) or column chromatography is critical for isolating high-purity products.

Q. How can HPLC methods be validated for quantifying this compound in complex matrices?

- Methodological Answer : Use a phenylpiperazine analog (e.g., p-tolylpiperazine) as an internal standard . Optimize mobile phases (e.g., 20 mM Bis-Tris propane with 20 mM piperazine buffer) and column types (C18 or SAX-NP5) to enhance resolution. Validate via linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) in spiked samples .

Q. What thermodynamic properties (e.g., pKa) are critical for predicting the solubility and reactivity of this compound?

- Methodological Answer : Determine pKa values via potentiometric titration in aqueous or acetonitrile solutions. For example, substituted piperazines exhibit pKa1 ~9.5 and pKa2 ~5.5 at 298 K, influenced by alkyl substituents . Solubility can be modeled using ESOL Log S, considering hydrogen bond donors (<2) and topological polar surface area (TPSA < 50 Ų) .

Q. How do structural modifications to the piperazine ring affect ligand-receptor binding affinity in pharmacological studies?

- Methodological Answer : Perform radioligand displacement assays (e.g., using SR-2B/SR-2C receptors) to compare binding constants (Ki). Bulky substituents like 2-methylbutan-2-yl may sterically hinder binding, reducing affinity compared to smaller analogs (e.g., mCPP, Ki ~50 nM) . Molecular docking simulations (e.g., AutoDock Vina) can predict steric and electronic interactions .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Use (δ 2.47–3.85 ppm for piperazine protons) and IR (C-N stretch ~1,250 cm⁻¹) for structural confirmation . GC-MS with electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 176 for molecular ion) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation of piperazine derivatives be addressed during synthesis?

- Methodological Answer : Employ bulky bases (e.g., NaHCO₃) to favor mono-alkylation at the less hindered nitrogen. For asymmetric products, use protecting groups (e.g., Boc) and orthogonal deprotection strategies. Reaction monitoring via TLC or HPLC ensures intermediate control .

Q. What advanced analytical approaches differentiate isomers of this compound, such as ortho vs. para substitutions?

- Methodological Answer : Raman microspectroscopy (20 mW laser, 128 scans) generates distinct spectral fingerprints. Multivariate analysis (PCA-LDA) of peak positions (e.g., 1,000–1,600 cm⁻¹) achieves >99% separation of isomers . Alternatively, chiral GC columns (e.g., β-cyclodextrin) resolve enantiomers .

Q. How do molecular dynamics simulations reconcile discrepancies between crystal structures and thermodynamic data for piperazine-metal complexes?

- Methodological Answer : Simulate coordination geometries (e.g., DFT calculations at B3LYP/6-31G* level) to compare with X-ray crystallography. Thermodynamic stability (ΔG < -20 kJ/mol) often correlates with bidentate binding modes, despite monodentate crystal structures .

Q. What strategies mitigate metabolic instability of this compound in preclinical pharmacokinetic studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Track metabolites via LC-MS/MS in liver microsomes, focusing on N-dealkylation and hydroxylation pathways .

Q. How can hyperbranched polymers incorporating this compound be optimized for material science applications?

- Methodological Answer : Polyaddition with A2 monomers (e.g., divinyl sulfone) under catalyst-free conditions yields hyperbranched architectures. Degree of branching (>50%) is controlled via stoichiometry (BB’2:A2 = 1:1.2) and reaction time (<1 hour) . Dynamic mechanical analysis (DMA) confirms enhanced toughness (KIC > 1.5 MPa·m¹/²) .

Q. Notes

- Referenced peer-reviewed methodologies for reproducibility.

- Differentiated basic vs. advanced questions to cater to diverse expertise levels.

Eigenschaften

IUPAC Name |

1-(2-methylbutan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQDSJCTVCNPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593062 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-55-7 | |

| Record name | 1-(2-Methylbutan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.